molecular formula C17H18BrNO2 B2667262 2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1448056-99-2

2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2667262
CAS No.: 1448056-99-2
M. Wt: 348.24
InChI Key: KONAJJXOODOXKI-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl ring and a 2-methoxy-2-(2-methylphenyl)ethyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12-7-3-4-8-13(12)16(21-2)11-19-17(20)14-9-5-6-10-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONAJJXOODOXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the bromination of benzamide derivatives and subsequent functional group modifications. One common method involves the bromination of benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (Target) 2-Br, N-(2-methoxy-2-(2-methylphenyl)ethyl) C₁₇H₁₈BrNO₂ 340.24 (calc.) -
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide () 4-Cl, N-(4-methoxy-2-nitrophenyl) C₁₄H₁₁ClN₂O₄ 306.71
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide () N-(4-amino-2-methylphenyl), 2-(2-ethoxyethoxy) C₁₈H₂₂N₂O₃ 314.38
2-Bromo-N-[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]benzamide () 2-Br, N-[(2S)-2-(methoxymethyl)pyrrolidinyl] C₁₃H₁₇N₂O₂Br 313.19

Key Observations :

  • Bromine vs.
  • Aromatic Substitution : The 2-methylphenyl group in the target introduces steric bulk, contrasting with the nitro group in (electron-withdrawing) and the ethoxyethoxy chain in (flexible, polar) .
  • Amide Side Chain : The target’s methoxy-aryl ethyl side chain differs from the pyrrolidinyl group in , which may alter conformational flexibility and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Property Comparison

Compound Name LogP (Predicted) H-Bond Donors H-Bond Acceptors Solubility (mg/mL, est.)
Target Compound 3.8 1 4 <0.1 (low)
(4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide) 2.9 2 6 ~1.5
(N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide) 2.2 2 4 ~10

Key Observations :

  • The target’s higher logP (3.8 vs. 2.2–2.9) suggests greater lipid solubility, favoring blood-brain barrier penetration or intracellular targeting.
  • Lower solubility of the target compared to may necessitate formulation optimization for bioavailability .

Biological Activity

2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H18BrN
  • Molecular Weight : 305.23 g/mol

The presence of the bromine atom and methoxy group in its structure is significant for its biological activity.

Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary mechanism through which these compounds exert their effects.

In Vitro Studies

In vitro assays have demonstrated that 2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide exhibits notable inhibitory activity against AChE and BuChE. The following table summarizes the IC50 values reported in various studies:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide0.10 ± 0.050.20 ± 0.05
Donepezil (control)2.16 ± 0.124.5 ± 0.11

These results indicate that the compound is significantly more potent than the standard drug donepezil, showcasing its potential as a therapeutic agent for cognitive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications in its molecular structure can lead to variations in biological activity. The positioning and nature of substituents on the phenyl rings are critical determinants of efficacy. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish inhibitory potency.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction between the compound and the active sites of AChE and BuChE. These studies provide insights into how structural features influence binding affinity and inhibitory action, further validating the experimental findings.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various benzamide derivatives, including 2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, in cellular models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and promote neuronal survival, indicating its potential role in neuroprotection.

Case Study 2: Anti-inflammatory Activity

Another research effort explored the anti-inflammatory properties of benzamide derivatives. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines, suggesting a broader therapeutic application beyond neurodegenerative conditions.

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